
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide” is a synthetic organic compound that features a complex molecular structure It contains a cyclohexene ring, a thiophene ring, and an oxalamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene derivative: Starting from cyclohexanone, a Wittig reaction can be used to introduce the ethyl group, forming the cyclohexene derivative.
Synthesis of the thiophene derivative: The thiophene ring can be functionalized with a pentyl chain through a Friedel-Crafts alkylation.
Coupling reactions: The cyclohexene and thiophene derivatives can be coupled using a suitable linker, such as an oxalamide group, through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pentyl chain.
Reduction: Reduction reactions could target the double bond in the cyclohexene ring.
Substitution: Substitution reactions might occur at the thiophene ring or the amide nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Saturated cyclohexane derivatives.
Substitution products: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential therapeutic agent due to its unique structure.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Material Production: Component in the production of advanced materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(furan-2-yl)pentyl)oxalamide: Similar structure with a furan ring instead of a thiophene ring.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(phenyl)pentyl)oxalamide: Similar structure with a phenyl ring instead of a thiophene ring.
Uniqueness
Structural Features: The combination of cyclohexene, thiophene, and oxalamide groups is unique and may confer specific chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-13-10-16(17-7-4-14-25-17)9-12-21-19(24)18(23)20-11-8-15-5-2-1-3-6-15/h4-5,7,14,16,22H,1-3,6,8-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNEUASZYMZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433850.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)
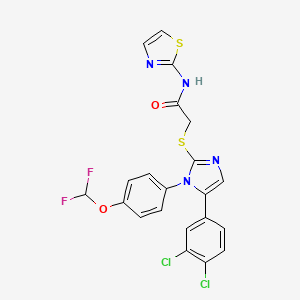
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)
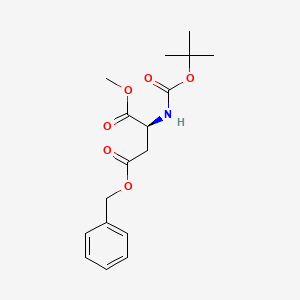
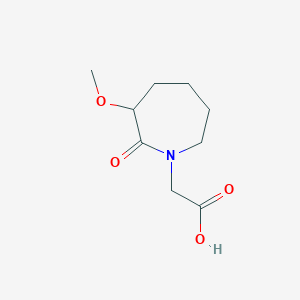

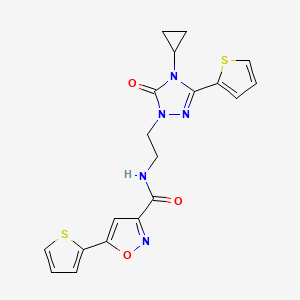
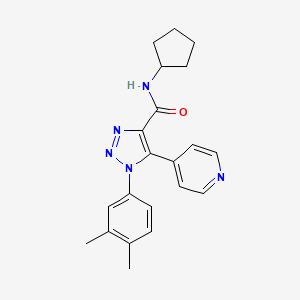

![3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2433869.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2433870.png)

